molecular formula C12H22N2O6 B14810230 (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate

Cat. No.: B14810230
M. Wt: 290.31 g/mol
InChI Key: GWUCCTDUHNJLFU-DDWIOCJRSA-N
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Description

®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a carbamate moiety, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate typically involves the reaction of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate with oxalic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Uniqueness

®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate oxalate is unique due to its oxalate moiety, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;oxalic acid

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t8-;/m1./s1

InChI Key

GWUCCTDUHNJLFU-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCNC1.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1.C(=O)(C(=O)O)O

Origin of Product

United States

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